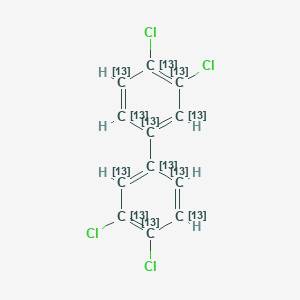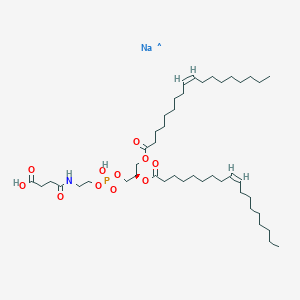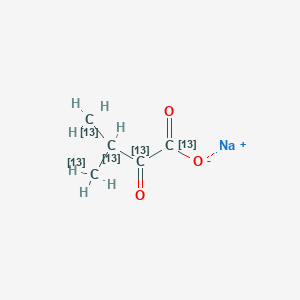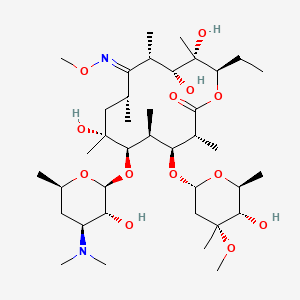
Dicamba-13C6
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Weed Control in Agriculture
Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . It has been used for over 50 years to control broadleaf weeds . Dicamba applied alone or in application tank mixtures with glyphosate has been shown to be effective in controlling glyphosate-resistant weeds .
Study of Off-Target Movement
The scientific community and general public have examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This helps in understanding the impact of dicamba on non-target plants and the environment .
Sensitivity Studies in Edible Beans
Research has been conducted to understand how multiple factors, including dry bean market class, herbicide rate, and application timing, influence dry bean response to dicamba . This helps in developing strategies to minimize crop damage due to off-target dicamba movement .
Development of Dicamba-Resistant Crops
New soybean varieties developed to be resistant to dicamba provide alternative options for control of glyphosate-resistant weeds . This has led to the development of new active ingredients for post-emergent soybean and cotton weed management systems .
Environmental Impact Studies
Research is being conducted to understand the environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses . This helps in assessing the environmental impact of dicamba use .
Isotope Labelling in Research
Dicamba-13C6 is used in isotope labelling, which is a technique used to track the passage of an isotope, an isotopically labelled compound, through a reaction, metabolic pathway, cell, tissue, organism, or biological system . This helps in understanding the metabolic pathways and mechanisms of action of dicamba .
Wirkmechanismus
Target of Action
Dicamba-13C6, a labeled form of Dicamba, is primarily targeted at broadleaf weeds . The primary targets of Dicamba are the enzymes involved in the growth and development of these plants. It specifically targets the enzymes responsible for plant growth hormones, known as auxins .
Mode of Action
Dicamba mimics the action of the plant hormone auxin . When absorbed by the plant, Dicamba disrupts normal growth processes, causing uncontrolled, abnormal growth which eventually leads to the plant’s death . The compound’s interaction with its targets results in changes in the plant’s normal biochemistry and physiology, leading to its eventual death .
Biochemical Pathways
Dicamba affects several biochemical pathways in plants. It interferes with the normal functioning of the auxin hormones, disrupting the plant’s growth and development . This disruption affects various downstream effects such as cell division, tissue differentiation, and other growth processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dicamba-13C6 are similar to those of the parent compound, Dicamba . After application, Dicamba is absorbed by the plant and distributed throughout its tissues . The compound is metabolized in the plant, and the resulting metabolites are eventually excreted . These properties impact the bioavailability of Dicamba-13C6, determining its effectiveness in controlling target weeds .
Result of Action
The result of Dicamba-13C6’s action is the death of the target plants. By disrupting normal growth processes, Dicamba causes the plant to grow abnormally, eventually leading to its death . On a molecular level, this involves disruption of enzyme activity and hormone balance. On a cellular level, it leads to uncontrolled cell division and growth .
Action Environment
The action, efficacy, and stability of Dicamba-13C6 can be influenced by various environmental factors. These include temperature, humidity, and soil conditions, which can affect the absorption, distribution, and metabolism of the compound in the plant . For example, in colder temperatures, the absorption of Dicamba by the plant may be slower, potentially reducing its effectiveness . Similarly, certain soil conditions may affect the compound’s stability and its availability to the plant .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicamba-13C6 | |
CAS RN |
1173023-06-7 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)




![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)




